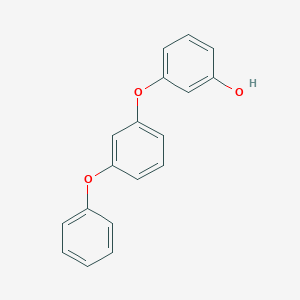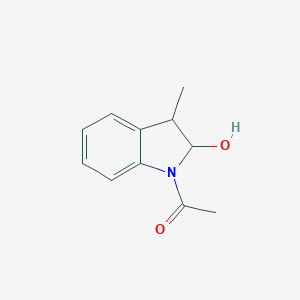
2-Indolinol, 1-acetyl-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Indolinol, 1-acetyl-3-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it an interesting subject for investigation.
Wirkmechanismus
The mechanism of action of 2-Indolinol, 1-acetyl-3-methyl- is not fully understood. However, it is known to interact with various cellular pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. It has also been shown to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
2-Indolinol, 1-acetyl-3-methyl- has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. It has also been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Indolinol, 1-acetyl-3-methyl- in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, which makes it a safe compound to use in research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Indolinol, 1-acetyl-3-methyl-. One area of interest is its potential as a biosensor for detecting various biomolecules, such as glucose and cholesterol. It has also been investigated for its potential as a drug delivery system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
In conclusion, 2-Indolinol, 1-acetyl-3-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biochemical and physiological effects, making it an interesting subject for investigation. Its potential applications in various fields, such as biosensor development and drug delivery, make it a promising compound for future research.
Synthesemethoden
The synthesis of 2-Indolinol, 1-acetyl-3-methyl- involves the reaction of 2-aminophenol and acetylacetone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. This method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-Indolinol, 1-acetyl-3-methyl- has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential as a biosensor and in the development of new drugs.
Eigenschaften
CAS-Nummer |
13303-72-5 |
|---|---|
Produktname |
2-Indolinol, 1-acetyl-3-methyl- |
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-(2-hydroxy-3-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-7-9-5-3-4-6-10(9)12(8(2)13)11(7)14/h3-7,11,14H,1-2H3 |
InChI-Schlüssel |
BAWYFLDLXARYCT-UHFFFAOYSA-N |
SMILES |
CC1C(N(C2=CC=CC=C12)C(=O)C)O |
Kanonische SMILES |
CC1C(N(C2=CC=CC=C12)C(=O)C)O |
Synonyme |
1-Acetyl-3-methylindolin-2-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



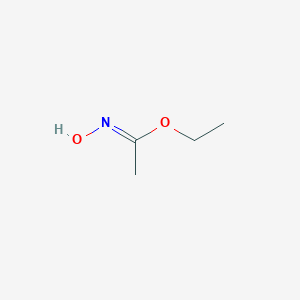

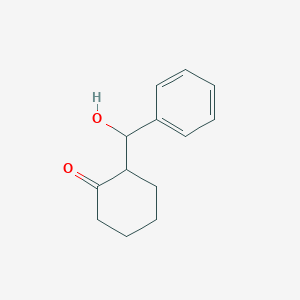
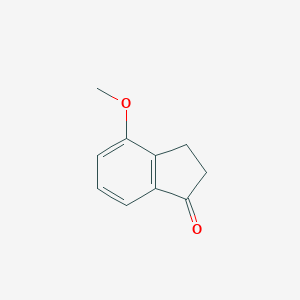
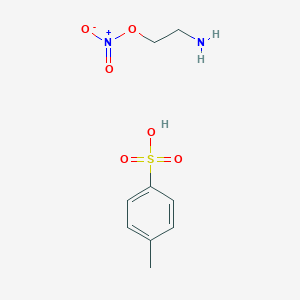

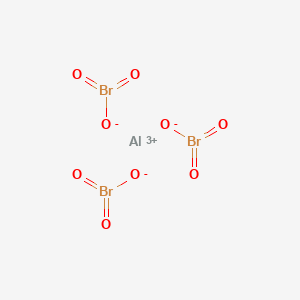
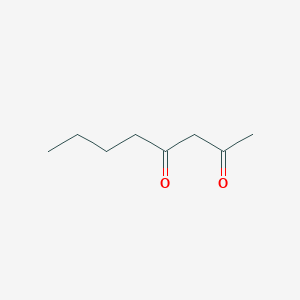
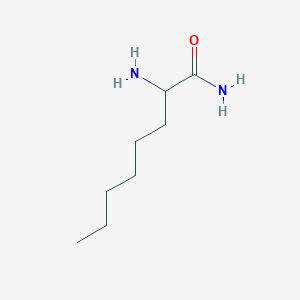

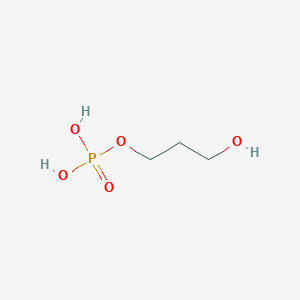
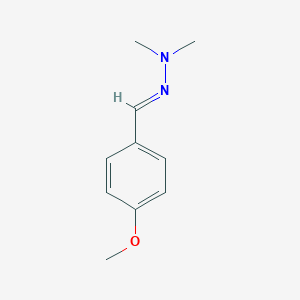
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
